molecular formula C5H3ClN2O2 B2890525 5-Chloropyridazine-3-carboxylic acid CAS No. 1211587-01-7

5-Chloropyridazine-3-carboxylic acid

Cat. No. B2890525
Key on ui cas rn: 1211587-01-7
M. Wt: 158.54
InChI Key: SXGAJPAGCWQZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05250548

Procedure details

The compound resulting from Example 170B was chlorinated by the procedure described by Overend and Wiggins, J. Chem. Soc. 239 (1947) to give 4-chloro-6-methylpyridazine. 1H NMR (CDCl3, 300 MHz) δ 2.70 (s, 3H), 7.35 (d, 1H), 7.45 (d, 1H). MS (DCl/NH3) m/e 129/131 (M+H)+, 146/148 (M+H+NH3)+. The chloro-compound was oxidized by the procedure of Horner et al., J.Chem. Soc. 2195 (1948) to give 4-chloropyridazine-6-carboxylic acid. 1H NMR (CD3OD, 300 MHz) δ 7.95 (d, 1H), 8.30 (d, 1H). MS (FAB) m/e 159/161 (M+H)+. The carboxylic acid (243 mg, 1.53 mmol) was dissolved in ~15 mL of ethanol and treated with 24 mg (0.2 mmol) of dimethylaminopyridine (DMAP) followed by 324 mg (1.69 mmol) 1-(3-dimethylaminopropyl-3-ethylcarbodiimide hydrochloride (EDCl). The reaction was stirred at ambient temperature for 4 hours and then worked up by the procedure described in Example 166A. The crude product was purified by flash chromatography on silica gel to give 150 mg (52%) of the title compound as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H). MS (DCl/NH3) m/e 187/189 (M+H)+, 204/206 (M+H+NH3)+.
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[N:5]=[N:4][CH:3]=1.CN([C:14]1[CH:19]=CC=CN=1)C.[ClH:20].CN(C)CCCN=C=NCC>C(O)C>[Cl:20][C:3]1[N:4]=[N:5][C:6]([C:8]([O:10][CH2:19][CH3:14])=[O:9])=[CH:7][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
ClC1=CN=NC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.